

Application Notes and Protocols for Intracerebroventricular Administration of NBI-35965

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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Introduction

NBI-35965 is a selective and potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^{[1][2][3]} It is a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including stress, anxiety, depression, and visceral pain.^{[1][2][4][5]} Intracerebroventricular (ICV) administration allows for the direct delivery of **NBI-35965** to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the study of its central effects.^{[6][7]} These application notes provide a comprehensive overview of the protocols for ICV administration of **NBI-35965** in rodent models, along with its known pharmacological properties.

Quantitative Data Summary

While specific quantitative data for the intracerebroventricular administration of **NBI-35965** is not readily available in the current literature, the following tables summarize its known pharmacological and pharmacokinetic parameters from preclinical studies involving other routes of administration. This information can serve as a reference for dose-ranging studies for ICV administration.

Table 1: Pharmacological Profile of **NBI-35965**

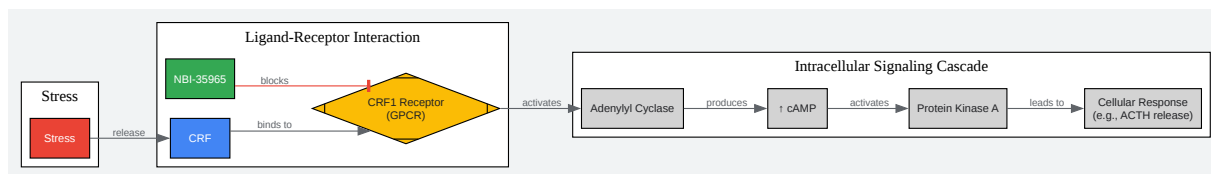
Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	~4 nM	Human CRF1 Receptor	[1][2]
Functional Antagonism (pIC ₅₀)	7.1 (vs. CRF-induced ACTH release)	in vivo	[1]
Functional Antagonism (pIC ₅₀)	6.9 (vs. stress-induced ACTH release)	in vivo	[1]
Receptor Selectivity	No binding affinity for CRF2	[1][2]	

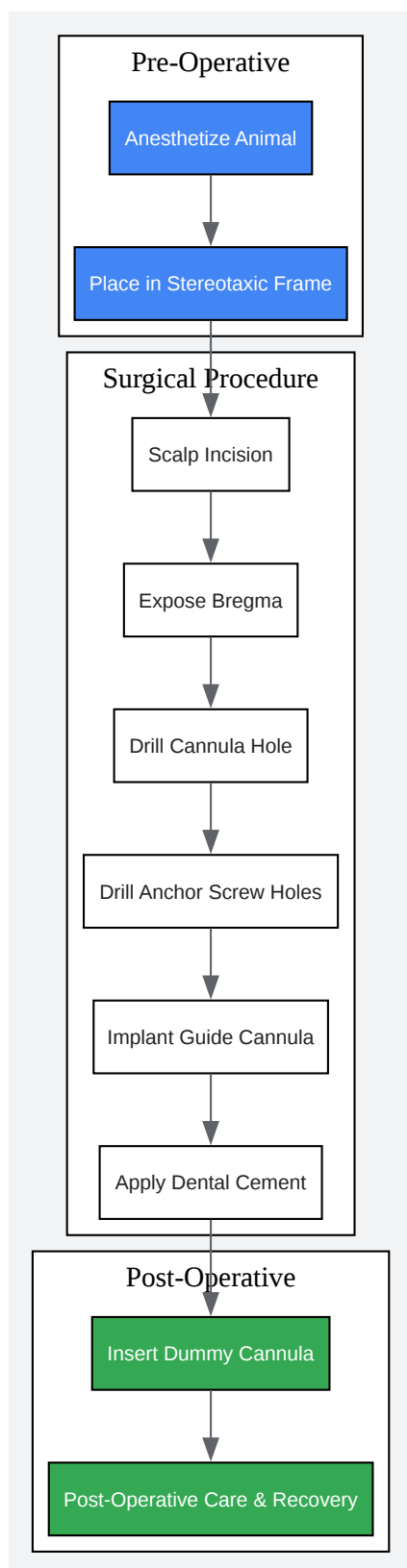
Table 2: Pharmacokinetic Properties of **NBI-35965** (Oral Administration in Rats)

Parameter	Value	Dose	Reference
Volume of Distribution (V _d)	17.8 L/kg	10 mg/kg	[1]
Plasma Clearance (CL)	17 mL/min/kg	10 mg/kg	[1]
Half-life (t _{1/2})	12 h	10 mg/kg	[1]
Oral Bioavailability	34%	10 mg/kg	[1]
Time to Maximum Plasma Concentration (T _{max})	1 h	10 mg/kg	[1]
Maximum Plasma Concentration (C _{max})	560 ng/mL	10 mg/kg	[1]
Maximum Brain Concentration	700 ng/g	10 mg/kg	[1]

Signaling Pathway

NBI-35965 acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, Corticotropin-Releasing Factor (CRF) is released and binds to CRF1 receptors, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway ultimately leads to the physiological and behavioral responses associated with stress. **NBI-35965** blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this downstream signaling.





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